N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

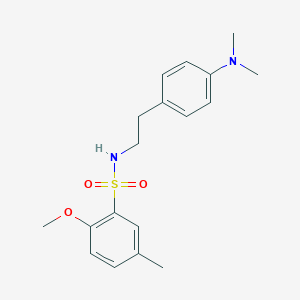

N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively. The compound also contains a phenethylamine moiety with a dimethylamino (-N(CH₃)₂) group at the para position.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-14-5-10-17(23-4)18(13-14)24(21,22)19-12-11-15-6-8-16(9-7-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSLPZIYUFTRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets.

Sulfonamides are known to inhibit various enzymes and receptors in biological systems. The specific mechanism of action for this compound is thought to involve:

- Carbonic Anhydrase Inhibition : Recent studies indicate that similar sulfonamide derivatives can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against CA IX, suggesting a strong inhibitory effect .

- Anticancer Activity : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7. Some derivatives have demonstrated significant selectivity and potency, with IC50 values ranging from 1.52 to 6.31 μM .

In Vitro Studies

- Anti-Proliferative Effects :

- Enzyme Inhibition :

- Antibacterial Activity :

Case Studies

A notable case study involved the evaluation of the compound's derivatives in a cellular model, where they were shown to induce apoptosis through increased annexin V-FITC positivity, indicating late-stage apoptotic activity . This was further supported by molecular docking studies that revealed favorable binding interactions with CA IX.

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds possess promising pharmacokinetic properties. Understanding these parameters is essential for assessing the viability of these compounds in clinical settings.

Summary Table of Biological Activities

| Activity | IC50 Values | Remarks |

|---|---|---|

| CA IX Inhibition | 10.93 - 25.06 nM | High selectivity over CA II |

| Anti-Proliferative (MDA-MB-231) | 1.52 - 6.31 μM | Significant apoptosis induction |

| Antibacterial (S. aureus) | 80.69% at 50 μg/mL | Effective against bacterial growth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Dimethylamino Substituents

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1797223-98-3)

- Structure : Shares the 2-methoxy-5-methylbenzenesulfonamide core but replaces the phenethyl group with a pyrimidinylmethyl linker.

- Molecular Weight : 336.4 g/mol vs. ~361.45 g/mol (estimated for the target compound).

- Key Differences : The pyrimidine ring introduces aromatic nitrogen atoms, which may alter electronic properties and hydrogen-bonding capacity compared to the phenethyl group. This could affect pharmacokinetics, such as metabolic stability or membrane permeability .

N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide (Compound 9 from )

Phenethylamine-Based Analogs

p-Methoxy-α-methylphenethylamine (PMA)

- Structure : A phenethylamine with methoxy and methyl groups but lacks the sulfonamide moiety.

- Bioactivity : PMA is a psychoactive compound, highlighting the role of methoxy and methyl groups in CNS interactions. The target compound’s sulfonamide group likely reduces its ability to cross the blood-brain barrier, distinguishing it from PMA .

(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide (Patent Compound from )

- Structure: A quinoline-derived enamide with a dimethylamino group.

- Functional Groups: The dimethylamino group may enhance solubility, similar to the target compound, but the quinoline core and enamide linkage suggest divergent biological targets .

Substituent Impact on Physicochemical Properties

The table below compares key substituents and their effects:

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis may parallel methods in , utilizing sodium hydride or similar bases for sulfonamide formation .

- Bioactivity Clues: Dimethylamino groups in ’s patent compounds are linked to kinase inhibition, suggesting the target compound could share similar therapeutic pathways .

- Regulatory Considerations : Unlike PMA (), the sulfonamide group in the target compound likely places it outside current controlled substance regulations, reducing legal hurdles for development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-(dimethylamino)phenethyl)-2-methoxy-5-methylbenzenesulfonamide, and how do reaction parameters influence yield?

- Answer : The compound can be synthesized via sulfonamide coupling, where 2-methoxy-5-methylbenzenesulfonyl chloride reacts with 4-(dimethylamino)phenethylamine. Key parameters include:

- Base selection : Pyridine or triethylamine neutralizes HCl byproducts, enhancing reaction efficiency .

- Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine precursor ensures complete conversion .

- Purification : Flash chromatography with solvents like ethyl acetate/hexane mixtures isolates the product (typical yields: 45–78% for analogous compounds) .

Q. How can structural characterization be systematically performed for this compound?

- Answer : Use complementary techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy and dimethylamino groups via H and C NMR) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolve 3D structure, as demonstrated for related sulfonamides .

Q. What in vitro assays are suitable for initial biological screening?

- Answer : Prioritize assays based on structural analogs:

- ELISA-based inhibition : Test PD-L1 binding using protocols from sulfonamide derivatives (e.g., 57% inhibition at 10 μM for compound 30 in ) .

- Cytotoxicity assays : Use fibroblast cell lines (e.g., NIH/3T3) to assess safety margins (IC50 > 50 μM preferred) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer :

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and compound solubility .

- Orthogonal assays : Validate PD-L1 inhibition via surface plasmon resonance (SPR) or flow cytometry alongside ELISA .

- Dose-response analysis : Calculate IC50 values to compare potency across studies (e.g., compound 4 in showed 53.3% inhibition at 10 μM) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Answer :

- Molecular docking : Model interactions with PD-L1’s hydrophobic cleft (e.g., using AutoDock Vina with PDB 5J89) .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for improved bioavailability) .

- Quantum mechanical calculations : Analyze electron distribution to guide substituent modifications (e.g., methoxy vs. chloro groups) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Answer :

- Reaction scalability : Transition from batch to flow chemistry for exothermic sulfonylation steps .

- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., di-sulfonylated derivatives) and adjust stoichiometry .

Q. How can crystallographic data inform polymorph screening?

- Answer :

- Single-crystal X-ray diffraction : Identify stable polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds involving sulfonamide groups) .

- DSC/TGA : Assess thermal stability of polymorphs (melting points > 200°C suggest robust crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.